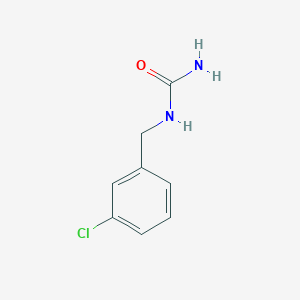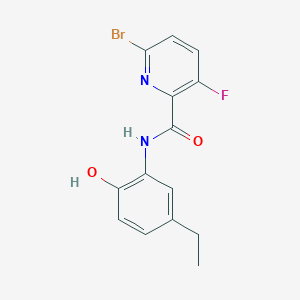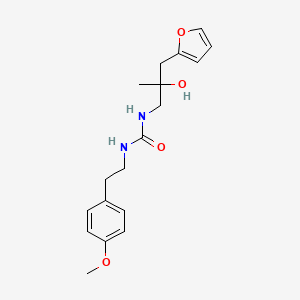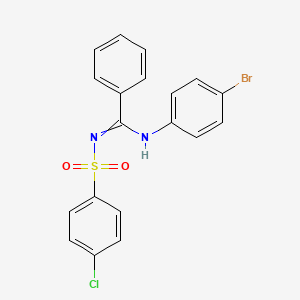![molecular formula C7H5F3N4 B2595435 7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-3-amin CAS No. 1781695-58-6](/img/structure/B2595435.png)
7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic properties . The presence of a trifluoromethyl group enhances the compound’s chemical stability and biological activity.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various biologically active molecules.
Medicine: It has been explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
Mode of Action
It is known that the compound is involved in a suzuki–miyaura cross-coupling reaction . This reaction is a powerful synthetic tool for carbon–carbon and carbon-heteroatom bond formation, giving access to more complex molecules .
Biochemical Pathways
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction , which is a key biochemical pathway in the synthesis of biologically active molecules and natural products .
Result of Action
It is known that a number of derivatives display micromolar ic 50 values against monoamine oxidase b, an important target in the field of neurodegenerative disorders .
Biochemische Analyse
Biochemical Properties
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is known to interact with various enzymes and proteins. It has been reported as a cyclin-dependent kinase (CDK) inhibitor involved in cell proliferation . It also interacts with other enzymes such as checkpoint kinase 1 (Chk1), BRAF kinase, and Aurora-A kinase .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been reported to exhibit potential anticancer activity . It has shown strong cytotoxicity against HeLa cell line and has been reported to exhibit the most potent cytotoxic profile on cancer cells (MCF-7, HepG2, and HCT-116) .
Molecular Mechanism
The molecular mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it acts as an inhibitor for various kinases, thereby affecting cell proliferation .
Vorbereitungsmethoden
The synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Suzuki–Miyaura Cross-Coupling Reaction: This reaction is used to introduce aryl groups at the C-3 position.
SNAr Reaction: For substitution at the C-5 position, a nucleophilic aromatic substitution (SNAr) reaction is employed.
Analyse Chemischer Reaktionen
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution Reactions: Common reagents include boronic acids for Suzuki–Miyaura cross-coupling and amines or thiols for SNAr reactions
Major Products: The major products formed from these reactions include 3,5-diarylated derivatives and monosubstituted derivatives at the C-3 and C-5 positions, respectively
Vergleich Mit ähnlichen Verbindungen
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine can be compared with other similar compounds:
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h1-3H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGIEJUYPFDHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)N)N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2595352.png)

![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2595354.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2595355.png)
![2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2595356.png)

![1-(3,4-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2595360.png)
![N-[2-(dimethylamino)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2595362.png)

![(2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2595369.png)

![3,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2595372.png)
![5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2595373.png)
![2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2595374.png)
